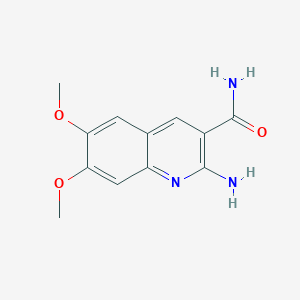

2-Amino-6,7-dimethoxyquinoline-3-carboxamide

Descripción general

Descripción

2-Amino-6,7-dimethoxyquinoline-3-carboxamide is a chemical compound with the molecular formula C12H13N3O3 . It has a molecular weight of 247.25 g/mol . The IUPAC name for this compound is 2-amino-6,7-dimethoxyquinoline-3-carboxamide .

Molecular Structure Analysis

The molecular structure of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has two functional groups attached to it: an amino group (NH2) at the 2-position and a carboxamide group (CONH2) at the 3-position. Additionally, there are two methoxy groups (OCH3) attached at the 6 and 7 positions .Physical And Chemical Properties Analysis

This compound has a computed hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 3 . The topological polar surface area is 101 Ų . The exact mass and the monoisotopic mass of the compound are both 247.09569129 g/mol . The compound has a complexity of 313 .Aplicaciones Científicas De Investigación

Drug Discovery

Quinoline, which includes “2-Amino-6,7-dimethoxyquinoline-3-carboxamide”, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery .

Medicinal Chemistry

Quinoline plays a major role in the field of medicinal chemistry . It is an essential segment of both natural and synthetic compounds .

Synthesis of Biologically Active Compounds

Quinoline and its analogues have been used in the synthesis of biologically and pharmaceutically active compounds . Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .

Industrial Applications

Quinoline is a ubiquitous heterocyclic aromatic compound with potential for industrial applications .

Antibacterial Strategies

Quinoline-based compounds have been designed to target the Pseudomonas quinolone signal (PQS)-dependent quorum sensing (QS) of Pseudomonas aeruginosa . This is a multidrug-resistant and highly virulent pathogen with an urgent need for new antibacterial strategies .

Propiedades

IUPAC Name |

2-amino-6,7-dimethoxyquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-17-9-4-6-3-7(12(14)16)11(13)15-8(6)5-10(9)18-2/h3-5H,1-2H3,(H2,13,15)(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZKQXRGMFBMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1OC)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354780 | |

| Record name | 2-amino-6,7-dimethoxyquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6,7-dimethoxyquinoline-3-carboxamide | |

CAS RN |

55149-43-4 | |

| Record name | 2-amino-6,7-dimethoxyquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)

![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)